molecular formula C15H25NO6 B2981695 1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2418642-10-9

1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2981695
CAS No.: 2418642-10-9
M. Wt: 315.366
InChI Key: HCUHEYSLFLXINY-UHFFFAOYSA-N
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Description

1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring two tert-butoxycarbonyl (Boc) protecting groups at positions 1 and 2 of the pyrrolidine ring and a carboxylic acid moiety at position 2. The Boc groups are commonly used in organic synthesis to protect amines during multi-step reactions, while the carboxylic acid functionality enables further derivatization or salt formation.

Properties

IUPAC Name

1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-14(2,3)21-12(19)10-9(11(17)18)7-8-16(10)13(20)22-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUHEYSLFLXINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of amino acids or their derivatives under acidic conditions. The esterification of the pyrrolidine ring with 2-methylpropan-2-yl chloroformate can then introduce the desired ester groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the pyrrolidine ring to pyrrolidone.

  • Reduction: Reduction reactions can be performed to reduce the ester groups to alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Pyrrolidone derivatives.

  • Reduction: Alcohols derived from the ester groups.

  • Substitution: Amides or esters formed from nucleophilic attack.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It can serve as a probe or inhibitor in biochemical studies, helping to elucidate enzyme mechanisms.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid with structurally related pyrrolidine derivatives, focusing on substituents, functional groups, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Applications/Notes Reference
This compound Boc (positions 1,2), carboxylic acid (position 3) Carboxylic acid, Boc-protected amine Potential use in peptide synthesis Inferred
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid Benzodioxol, trifluoromethylphenyl, urea linkage Carboxylic acid, urea, methyl Bioactive compound (e.g., enzyme inhibition)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl (position 1), ketone (position 5) Carboxylic acid, ketone Intermediate in drug synthesis
(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid Phenyl (position 2) Carboxylic acid Chiral building block for pharmaceuticals
(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine Silyl ethers (positions 3,4) Silyl-protected hydroxy groups Used in stereoselective synthesis

Key Findings

Substituent Effects on Reactivity The Boc groups in the target compound enhance steric bulk and stabilize the pyrrolidine ring against nucleophilic attack, a feature shared with silyl-protected analogs (e.g., compound in ). However, silyl ethers offer orthogonal protection strategies compared to Boc groups . The trifluoromethylphenyl-urea substituent in introduces strong electron-withdrawing effects, increasing binding affinity in biological systems, unlike the non-polar Boc groups in the target compound.

Functional Group Diversity

  • Carboxylic acid derivatives like 1-methyl-5-oxopyrrolidine-3-carboxylic acid and phenylpyrrolidine-3-carboxylic acid lack Boc protection but exhibit distinct reactivity (e.g., ketone vs. aryl groups), influencing their roles as intermediates or chiral auxiliaries.

Synthetic Utility

  • The target compound’s Boc groups are cleavable under acidic conditions, enabling selective deprotection—a critical advantage in peptide synthesis. In contrast, silyl-protected analogs require fluoride-based deprotection, limiting compatibility with acid-sensitive substrates.

Biological Activity

1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, commonly referred to as Boc-protected pyrrolidine derivative, is a complex organic compound with significant biological implications. This compound is characterized by its unique structural properties, which include two tert-butoxycarbonyl (Boc) protecting groups that enhance its stability and reactivity in biological systems. The exploration of its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is C15H25NO6C_{15}H_{25}NO_6, with a molecular weight of 301.37 g/mol. Its structure features a pyrrolidine ring substituted with two Boc groups at the nitrogen atom, which are known to influence the compound's solubility and reactivity.

PropertyValue
Molecular FormulaC15H25NO6C_{15}H_{25}NO_6
Molecular Weight301.37 g/mol
Melting PointNot specified
CAS Number2418595-93-2

Synthesis

The synthesis of this compound typically involves the protection of the amino group of pyrrolidine using di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base like triethylamine. The reaction is performed in organic solvents such as dichloromethane at room temperature, leading to high yields of the desired product.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit varying degrees of anticancer activity. In vitro studies utilizing human lung adenocarcinoma (A549) cells have shown that certain derivatives, including those related to this compound, can significantly reduce cell viability. For instance:

  • Compound Efficacy : A study demonstrated that compounds similar to the target compound reduced A549 cell viability to approximately 66% at concentrations around 100 µM when compared to standard chemotherapeutics like cisplatin .

The structure-dependent nature of these compounds suggests that modifications can enhance their anticancer properties, making them promising candidates for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial potential of pyrrolidine derivatives has also been investigated, particularly against multidrug-resistant strains such as Staphylococcus aureus. Compounds derived from similar structures have shown significant inhibitory effects against resistant strains, suggesting that this compound may possess similar properties .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of Boc groups allows for selective binding and modulation of enzyme activity through mechanisms involving:

  • Hydrogen Bonding : Facilitates interaction with active sites.
  • Hydrophobic Interactions : Enhances binding affinity.
  • Van der Waals Forces : Stabilizes the complex formed between the compound and target proteins.

Case Studies

  • Anticancer Study : In a controlled experiment, various derivatives were tested on A549 cells. Results indicated that modifications to the pyrrolidine ring could lead to enhanced cytotoxicity while maintaining lower toxicity towards non-cancerous cells .
  • Antimicrobial Screening : A series of pyrrolidine derivatives were screened against resistant bacterial strains. Compounds demonstrated efficacy comparable to existing antibiotics, highlighting their potential as alternative therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid?

  • Methodology : The compound is synthesized via multi-step protection-deprotection strategies. For example, tert-butyloxycarbonyl (Boc) groups are introduced as protective groups for amines, followed by selective deprotection using hydrochloric acid in dioxane to isolate intermediates. Key steps include condensation reactions and cyclization, with rigorous purification via column chromatography .
  • Data Reference :

StepReagents/ConditionsIntermediate Characterization
1Boc-protectionLCMS: m/z 732 [M+H]+
2HCl/dioxane¹H-NMR (DMSO-D6): δ 9.00 (brs)

Q. How is the stereochemical integrity of the pyrrolidine ring maintained during synthesis?

  • Methodology : Chiral resolution techniques or asymmetric catalysis (e.g., Michael addition) are critical. For instance, asymmetric Michael addition of carboxylate-substituted enones can yield enantiomerically pure pyrrolidine derivatives. Stereochemical outcomes are validated via chiral HPLC and optical rotation analysis .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodology :

  • LCMS : Confirms molecular weight (e.g., m/z 732 [M+H]+) .
  • HPLC : Retention time (1.76 minutes under QC-SMD-TFA05 conditions) ensures purity .
  • ¹H-NMR : Assigns proton environments (e.g., tert-butyl protons at δ 1.02 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during Boc-group deprotection?

  • Methodology : Acid concentration, solvent choice, and reaction time are systematically varied. For example, using 4M HCl in dioxane at 25°C for 1 hour achieves >99% deprotection efficiency without side reactions, as evidenced by clean NMR spectra .
  • Data Reference :

ConditionYieldPurity (HPLC)
4M HCl, 25°C, 1h100%>98%
2M HCl, 40°C, 2h85%90%

Q. What strategies resolve discrepancies in stereochemical outcomes reported in literature?

  • Methodology : Re-evaluate reaction parameters (e.g., catalyst loading, solvent polarity) and validate via independent methods. A correction to a 2017 synthesis protocol highlighted the need for optimized chiral catalysts (e.g., Cinchona alkaloids) to improve enantioselectivity from 75% to >95% ee .

Q. How do solvent and catalyst choices influence the efficiency of cyclization steps?

  • Methodology : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization, while palladium/copper catalysts accelerate coupling reactions. For example, DMF with 5 mol% Pd(OAc)₂ achieves 90% yield versus 60% in toluene .

Data Contradiction Analysis

Q. How should researchers interpret conflicting LCMS and NMR data for intermediates?

  • Methodology : Cross-validate with orthogonal techniques. For instance, LCMS may indicate a correct molecular ion (m/z 732), but NMR might reveal residual solvents. Use preparative HPLC to isolate pure fractions and re-analyze .

Key Considerations for Experimental Design

  • Protection-Deprotection Balance : Overuse of Boc groups can hinder solubility; optimize stoichiometry.
  • Scalability : Batch reactions (e.g., 100g scale) require tailored workup protocols to maintain yield .

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